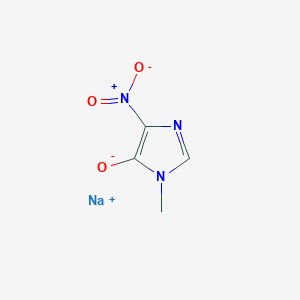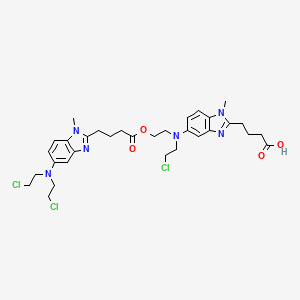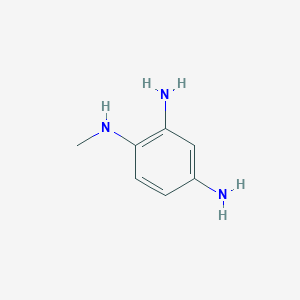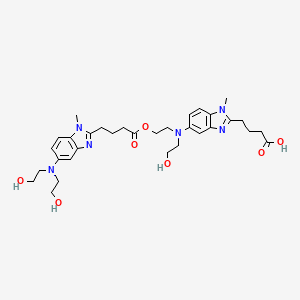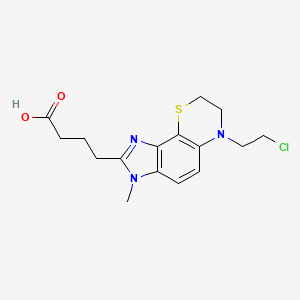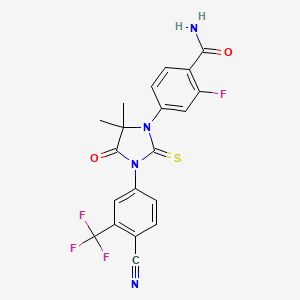
N-desmethyl enzalutamide
Overview
Description
Mechanism of Action
Target of Action
N-desmethyl enzalutamide is the active metabolite of enzalutamide . Its primary target is the androgen receptor (AR) . The AR plays a crucial role in the development and progression of prostate cancer .
Mode of Action
This compound acts as an androgen receptor signaling inhibitor . It competitively inhibits the binding of androgens to the AR, preventing AR nuclear translocation, and inhibiting AR-mediated transcription of tumor genes . This results in cellular apoptosis and decreased prostate tumor volume .
Biochemical Pathways
The action of this compound affects the androgen receptor signaling pathway . By inhibiting the AR, it disrupts the normal function of the AR pathway, which is essential for prostate cancer cell growth and survival .
Pharmacokinetics
This compound is primarily eliminated by hepatic metabolism . It is formed from enzalutamide in the liver by the cytochrome P450 enzymes CYP2C8 and CYP3A4 . Renal excretion is an insignificant elimination pathway for this compound . It has a longer terminal half-life than enzalutamide (7.8 days versus 5.8 days) . These properties impact the bioavailability and efficacy of the compound.
Result of Action
The inhibition of the AR by this compound leads to decreased prostate tumor volume . This is achieved through the induction of cellular apoptosis, a process of programmed cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is a moderate inducer of the cytochrome P450 enzymes CYP2C9 and CYP2C19, and a strong inducer of CYP3A4 . Therefore, coadministration with other drugs that interact with these enzymes, including CYP3A4, can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
N-desmethyl Enzalutamide interacts with various enzymes and proteins. It is formed from enzalutamide in the liver by the cytochrome P450 enzymes CYP2C8 and CYP3A4 . It has similar activity to that of enzalutamide and circulates at similar concentrations to those of enzalutamide at steady state .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits androgen receptor nuclear translocation, DNA binding, and coactivator mobilization, leading to cellular apoptosis and decreased prostate tumor volume .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits androgen receptor nuclear translocation, DNA binding, and coactivator mobilization . This leads to cellular apoptosis and decreased prostate tumor volume .
Temporal Effects in Laboratory Settings
This compound has a longer terminal half-life than enzalutamide (7.8 days versus 5.8 days) . It achieves steady state by day 28 and accumulates 8.3-fold with once-daily dosing .
Dosage Effects in Animal Models
In rats, this compound showed dose-independent pharmacokinetics at intravenous and oral doses of 0.5–5 mg/kg
Metabolic Pathways
This compound is primarily metabolized by CYP3A4 and CYP2C8 . It is primarily eliminated by hepatic metabolism, while renal excretion is an insignificant elimination pathway for this compound .
Transport and Distribution
This compound is distributed primarily in 10 tissues (brain, liver, kidneys, testis, heart, spleen, lungs, gut, muscle, and adipose) and tissue-to-plasma ratios of this compound ranged from 0.406 (brain) to 10.2 (adipose tissue) .
Subcellular Localization
Given its role as an androgen receptor inhibitor, it is likely to be found in the nucleus where it can exert its effects on androgen receptor signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-desmethyl MDV 3100 involves the demethylation of Enzalutamide. This process typically employs cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, which catalyze the demethylation reaction . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and controlled temperature settings to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of N-desmethyl MDV 3100 follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reactions, ensuring high yield and purity of the final product. The compound is then purified using chromatographic techniques and crystallized for further use .
Chemical Reactions Analysis
Types of Reactions
N-desmethyl MDV 3100 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core structure of N-desmethyl MDV 3100 .
Scientific Research Applications
N-desmethyl MDV 3100 has a wide range of scientific research applications:
Comparison with Similar Compounds
N-desmethyl MDV 3100 is unique due to its high potency and specific action on the androgen receptor. Similar compounds include:
Enzalutamide: The parent compound, which also inhibits the androgen receptor but is metabolized to N-desmethyl MDV 3100 for its active effects.
Bicalutamide: Another androgen receptor inhibitor, but with lower affinity and partial agonist activity compared to N-desmethyl MDV 3100.
Apalutamide: A similar compound with a different chemical structure but similar mechanism of action.
N-desmethyl MDV 3100 stands out due to its higher potency and effectiveness in inhibiting androgen receptor activity, making it a valuable compound in the treatment of castration-resistant prostate cancer .
Properties
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFOGZGIBIQRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111408 | |
| Record name | N-Desmethylenzalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242137-16-1 | |
| Record name | 4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242137-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Desmethylenzalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Q1: How does N-desmethyl enzalutamide interact with its target and what are the downstream effects?
A1: this compound, like its parent compound enzalutamide, acts as an androgen receptor inhibitor. Both molecules bind to the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone [, , ]. This inhibition disrupts downstream signaling pathways crucial for prostate cancer cell growth and survival.
Q2: What is the pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound?
A2: this compound exhibits its own distinct pharmacokinetic profile. Research suggests it possesses clinically relevant anti-androgen capacities comparable to enzalutamide []. Studies have explored the relationship between its exposure levels and treatment response in patients with metastatic castration-resistant prostate cancer (mCRPC) [, ]. Further research has investigated the pharmacokinetic/pharmacodynamic relationship of enzalutamide and this compound in mCRPC patients [, ].
Q3: How does the structure of this compound relate to its activity?
A3: While specific structure-activity relationship (SAR) data for this compound might require further investigation, it's known that its structure closely resembles enzalutamide. The primary difference lies in the absence of a methyl group. This minor structural modification contributes to the distinct pharmacological profile of this compound compared to enzalutamide, influencing its potency, selectivity, and overall activity [].
Q4: What analytical methods are employed to study this compound?
A4: Several analytical methods have been developed and validated for the quantification of enzalutamide and this compound in biological samples. These include:
- HPLC-UV: This method, utilizing high performance liquid chromatography with ultraviolet detection, offers a simple and effective approach for quantifying both compounds in plasma from patients with mCRPC [, ].
- LC-MS/MS: This highly sensitive and specific method, employing liquid chromatography coupled with tandem mass spectrometry, allows for the simultaneous measurement of enzalutamide, this compound, and other metabolites in various biological matrices, including human plasma and animal tissues [, , ].
Q5: What is known about the potential for drug-drug interactions with this compound?
A5: Research suggests that both enzalutamide and this compound can interact with drug-metabolizing enzymes and transporters. Enzalutamide, for instance, can induce CYP3A4, a key enzyme involved in drug metabolism, potentially decreasing the levels of co-administered drugs metabolized by this enzyme [, ]. This compound, on the other hand, exhibits a stronger inhibitory effect on drug transporters like P-glycoprotein (P-gp), potentially increasing the exposure to co-administered drugs that are substrates of these transporters [, ]. This emphasizes the need for careful consideration of potential drug interactions in patients receiving enzalutamide therapy.
Q6: How does this compound distribute in the body?
A7: While this compound's distribution properties haven't been extensively studied in humans, research in mice provides valuable insights. Studies using LC-MS/MS determined the brain-to-plasma concentration ratios in mice, indicating that this compound achieves a higher concentration in the brain compared to enzalutamide []. This finding suggests that this compound may effectively penetrate the blood-brain barrier, highlighting its potential for targeting tumors in the central nervous system.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


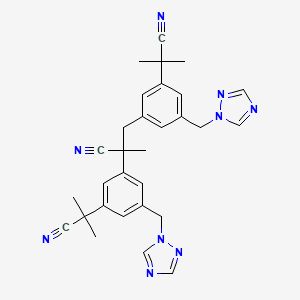
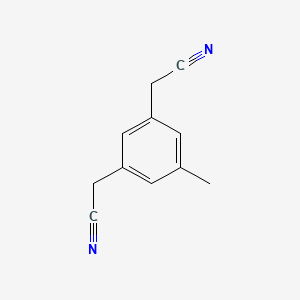
![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)
